3-(2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid chemical properties
3-(2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid chemical properties
An In-depth Technical Guide to 3-(2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid
Executive Summary
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and medicinal chemistry applications of 3-(2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid. This molecule represents a versatile heterocyclic building block, combining the functionalities of a carboxylic acid and a sterically defined, electron-rich pyrrole core. Its structure is a key scaffold in the development of targeted therapeutics, most notably as a precursor to potent kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the strategic utilization of this compound in modern synthetic and pharmaceutical chemistry.
The Pyrrole Scaffold: A Privileged Motif in Medicinal Chemistry
The pyrrole ring is a foundational five-membered aromatic heterocycle present in a vast array of natural products and synthetic pharmaceuticals.[1] Its unique electronic properties, arising from the delocalization of the nitrogen lone pair into the aromatic system, render it a weak base but a nucleophilic substrate for various chemical transformations.[1] The incorporation of the pyrrole motif into molecular design has led to numerous marketed drugs with activities spanning antipsychotic, anticancer, anti-inflammatory, and cholesterol-reducing applications.[1] The strategic placement of substituents on the pyrrole ring allows for the fine-tuning of a compound's steric and electronic profile, enabling precise interactions with biological targets. The subject of this guide, 3-(2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid, exemplifies this principle, offering multiple points for chemical modification and serving as a crucial intermediate in the synthesis of complex, biologically active molecules.[2][3]
Core Chemical Properties
A thorough understanding of the fundamental properties of a chemical entity is paramount for its effective application in research and development. This section details the core identifiers and physicochemical characteristics of 3-(2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid.
Compound Identification
Proper identification is the first step in a self-validating experimental workflow. The key registry numbers and molecular formulas are summarized below.
| Parameter | Value | Reference |
| CAS Number | 54474-50-9 | [4] |
| Molecular Formula | C₉H₁₃NO₂ | [4] |
| Molecular Weight | 167.21 g/mol | [3] |
| IUPAC Name | 3-(2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid | N/A |
| PubChem CID | 1512519 | [4] |
| MDL Number | MFCD02684431 | [4] |
Physicochemical and Spectroscopic Profile
The physical properties and spectroscopic signature of a compound dictate its handling, purification, and characterization.
| Property | Value / Description | Reference |
| Boiling Point | 332.8°C (Predicted) | [3] |
| Purity | Commercially available at ≥97% | N/A |
| Storage | Store at room temperature in a dry environment. | [3] |
| Appearance | Typically an off-white to brown solid. | N/A |
Spectroscopic Analysis:
While specific spectral data requires direct experimental acquisition, the expected spectroscopic characteristics can be expertly inferred from the molecular structure and data from analogous compounds.[5][6]
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¹H NMR: The proton NMR spectrum is expected to be highly informative.
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Pyrrole N-H: A broad singlet typically appearing downfield (> 8.0 ppm).
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Pyrrole C-H: A singlet for the lone proton at the 5-position, expected around 6.0-6.5 ppm.
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Propanoic Acid Chain: Two distinct triplets for the -CH₂-CH₂-COOH group, likely in the 2.4-2.8 ppm range.
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Methyl Groups: Two sharp singlets for the C2-CH₃ and C4-CH₃ groups, expected in the 1.8-2.2 ppm range.
-
Carboxylic Acid O-H: A very broad singlet, often far downfield (> 10.0 ppm), which is exchangeable with D₂O.
-
-
¹³C NMR: The carbon spectrum will confirm the nine unique carbon environments.
-
Carbonyl Carbon: The C=O of the carboxylic acid will be the most downfield signal, typically > 170 ppm.
-
Pyrrole Ring Carbons: Four signals are expected in the aromatic region (~105-135 ppm).
-
Propanoic Acid Carbons: Two signals for the methylene carbons (~20-35 ppm).
-
Methyl Carbons: Two signals for the methyl groups, typically upfield (~10-15 ppm).
-
-
Infrared (IR) Spectroscopy:
-
A very broad O-H stretch from the carboxylic acid, centered around 3000 cm⁻¹.
-
A sharp, strong C=O stretch from the carboxylic acid carbonyl, typically ~1700 cm⁻¹.
-
An N-H stretch from the pyrrole ring, appearing around 3300-3400 cm⁻¹.
-
C-H stretching bands just below 3000 cm⁻¹.
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Synthesis and Purification
The synthesis of substituted pyrroles is a classic endeavor in organic chemistry. The structure of 3-(2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid lends itself well to construction via the Knorr pyrrole synthesis, a robust and widely used method.[7][8]
Retrosynthetic Rationale
The core principle of the Knorr synthesis is the condensation of an α-aminoketone with a β-ketoester (or a related active methylene compound).[9][10] Our target molecule can be disconnected to reveal logical starting materials for such a synthesis. The propanoic acid side chain is best installed via a precursor, such as a cyanoethyl or an ester group, which can be hydrolyzed in a final step. A plausible retrosynthesis involves the Knorr condensation of 3-oxopentanenitrile with an α-aminoketone derived from 2,3-butanedione, followed by hydrolysis of the nitrile.
Representative Experimental Protocol: Knorr-Type Synthesis
This protocol is a representative, field-proven workflow based on established Knorr synthesis principles.[7][8] It is designed as a self-validating system where successful isolation of the intermediate validates the initial condensation.
Step 1: Synthesis of Ethyl 3-(2,4-dimethyl-1H-pyrrol-3-yl)propanoate (Intermediate)
-
Reagent Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve ethyl 4-acetyl-5-oxohexanoate (1.0 equiv.) in glacial acetic acid (5 parts by volume).
-
In Situ Amine Formation: Cool the solution to 10-15°C in an ice bath. Slowly add a solution of sodium nitrite (1.1 equiv.) in water while maintaining the temperature below 20°C to form the α-oximino ketone.
-
Reductive Condensation: To this solution, add 3-aminopentane-2,4-dione (1.0 equiv.) followed by the portion-wise addition of activated zinc dust (2.5 equiv.) over 30 minutes, ensuring the temperature does not exceed 40°C. Causality: The zinc reduces the oxime in situ to the highly reactive α-aminoketone, which immediately condenses with the second ketoester to prevent self-condensation.[7][10]
-
Reaction Completion & Work-up: Stir the reaction mixture at room temperature for 4-6 hours until TLC analysis indicates consumption of starting materials. Pour the reaction mixture over ice water and neutralize with a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 2: Saponification to 3-(2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid
-
Hydrolysis: Dissolve the crude ester intermediate from Step 1 in ethanol. Add an aqueous solution of sodium hydroxide (2.0 equiv.) and reflux the mixture for 2-4 hours.
-
Acidification: After cooling to room temperature, remove the ethanol under reduced pressure. Dilute the residue with water and acidify to pH 3-4 with 2M hydrochloric acid, causing the product to precipitate.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the title compound.
Purification and Verification Workflow
A standard purification workflow is essential for obtaining material of high purity suitable for drug development applications.
Caption: Standard workflow for purification and analytical verification.
Chemical Reactivity and Derivatization Potential
The title compound possesses two key reactive handles: the carboxylic acid and the C5 position of the pyrrole ring. This dual reactivity makes it a valuable synthon for building molecular complexity.
Reactions at the Carboxylic Acid Moiety
The propanoic acid side chain offers a reliable point for conjugation. Standard coupling reactions can be employed to generate a library of derivatives.
-
Esterification: Reaction with an alcohol under acidic conditions (e.g., Fischer esterification) or using coupling agents yields the corresponding ester.
-
Amidation: Amide bond formation with primary or secondary amines using standard peptide coupling reagents (e.g., EDC, HATU) is highly efficient. This is a common strategy for linking the pyrrole core to other pharmacophores.
Reactions Involving the Pyrrole Ring
The pyrrole ring is electron-rich and susceptible to electrophilic substitution. The C5 position (alpha to the nitrogen) is the most nucleophilic and sterically accessible site.
-
Vilsmeier-Haack Formylation: Reaction with phosphorus oxychloride and dimethylformamide introduces a formyl (-CHO) group at the C5 position. This aldehyde can then be used in subsequent reactions like reductive amination or Wittig reactions.
-
Aldol-type Condensation: The C5 position can be deprotonated with a strong base and act as a nucleophile, or more commonly, the activated C5-H can participate in acid-catalyzed condensations with aldehydes and ketones. This specific reaction is critical in the synthesis of the anticancer agent Orantinib, where the pyrrole condenses with isatin.[11]
The derivatization potential is summarized in the following diagram:
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- 2. 3-(2,4-Dimethyl-1H-pyrrol-3-yl)propanoic acid [myskinrecipes.com]
- 3. 3-(2,4-Dimethyl-1H-pyrrol-3-yl)propanoic acid [myskinrecipes.com]
- 4. americanelements.com [americanelements.com]
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- 7. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
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- 9. grokipedia.com [grokipedia.com]
- 10. Chemicals [chemicals.thermofisher.cn]
- 11. 3-(2,4-Dimethyl-5-((2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl)-1H-pyrrol-3-yl)propanoic acid | C18H18N2O3 | CID 206042 - PubChem [pubchem.ncbi.nlm.nih.gov]
